4-(4-methoxyphenyl)-2-methylbutanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
196697-06-0 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C12H16O3/c1-9(12(13)14)3-4-10-5-7-11(15-2)8-6-10/h5-9H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
VRMQIYPJRVVRDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 4 4 Methoxyphenyl 2 Methylbutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy of 4-(4-methoxyphenyl)-2-methylbutanoic acid provides specific signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region of the spectrum. The protons of the methoxy (B1213986) group (-OCH₃) resonate as a sharp singlet. The aliphatic protons in the butanoic acid chain exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts (δ) are measured in parts per million (ppm) and provide clues about the electronic environment of the protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (2H, ortho to OCH₃) | 6.80-6.90 | Doublet |
| Aromatic (2H, meta to OCH₃) | 7.10-7.20 | Doublet |
| Methoxy (-OCH₃) | 3.75-3.85 | Singlet |
| Methine (-CH-) | 2.40-2.60 | Multiplet |
| Methylene (B1212753) (-CH₂-) | 1.70-2.10 | Multiplet |
| Methyl (-CH₃) | 1.10-1.25 | Doublet |
| Carboxylic Acid (-COOH) | 10.0-12.0 | Singlet (broad) |
This data is predictive and may vary based on solvent and experimental conditions.
¹³C NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position. The aromatic carbons show several signals in the aromatic region, with the carbon attached to the methoxy group appearing at a significantly different shift compared to the others. The aliphatic carbons of the butanoic acid chain resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | 175-185 |
| Aromatic (C-OCH₃) | 158-160 |
| Aromatic (CH) | 114-130 |
| Aromatic (C-alkyl) | 132-135 |
| Methoxy (-OCH₃) | 55-56 |
| Methine (-CH-) | 40-45 |
| Methylene (-CH₂-) | 30-38 |
| Methyl (-CH₃) | 15-20 |
This data is predictive and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjptonline.org For volatile compounds like derivatives of this compound (e.g., its methyl ester), GC-MS can be effectively used for identification. researchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer then records a mass spectrum for each separated component. nih.gov The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its identity by comparing it to spectral libraries. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
For less volatile or thermally unstable compounds, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by selecting a specific ion (the precursor ion) and subjecting it to further fragmentation to produce product ions. nih.gov This process can be used to unambiguously identify the compound even in complex matrices. Predicted collision cross-section (CCS) values for different adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can be calculated to aid in its identification. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 209.11722 | 146.5 |
| [M+Na]⁺ | 231.09916 | 152.8 |
| [M-H]⁻ | 207.10266 | 148.7 |
| [M+NH₄]⁺ | 226.14376 | 164.7 |
| [M+K]⁺ | 247.07310 | 151.3 |
| [M+H-H₂O]⁺ | 191.10720 | 140.6 |
Data obtained from computational predictions. uni.lu
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, measure the vibrations of atoms within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it a useful tool for identifying the presence of these groups. In the IR spectrum of this compound, one would expect to see a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and characteristic peaks for the C-O stretch of the ether and the C-H stretches of the aromatic and aliphatic portions of the molecule.
Other Analytical and Chromatographic Methods
Beyond spectroscopy, chromatographic techniques are essential for the purification, purity assessment, and chiral separation of this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of this compound. A reversed-phase HPLC method would be suitable, likely employing a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The pH of the mobile phase would be a critical parameter to control the ionization state of the carboxylic acid and achieve optimal retention and peak shape. Detection could be readily achieved using a UV detector, as the 4-methoxyphenyl (B3050149) chromophore exhibits strong absorbance.
Furthermore, since this compound possesses a chiral center at the C2 position of the butanoic acid chain, it exists as a pair of enantiomers. HPLC is the predominant technique for determining the enantiomeric excess (e.e.) of a chiral compound. This is typically accomplished using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for the separation of a broad range of chiral compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) with similar structures like ibuprofen (B1674241). nih.gov Alternatively, indirect methods involving derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, can be employed. nih.gov For the direct chiral separation of this compound, a normal-phase or polar ionic mode on a suitable CSP could be explored. sigmaaldrich.comsigmaaldrich.com
Table 3: Illustrative HPLC Method Parameters
| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |
| Stationary Phase | Octadecylsilane (C18), 5 µm | Chiral (e.g., Amylose or Cellulose derivative) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Hexane (B92381)/Isopropanol with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at ~225 nm | UV at ~225 nm |
| Column Temperature | Ambient | Controlled, e.g., 25 °C |
This table provides example starting conditions for method development and is not based on a specific published method for this compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions. researchgate.net In the synthesis of this compound, for instance, in a reaction involving the alkylation of a precursor, TLC can be used to track the consumption of the starting materials and the formation of the product. A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), with a small amount of acetic or formic acid to ensure the carboxylic acid product is protonated and migrates as a single spot. researchgate.netkhanacademy.org Visualization of the spots can be achieved under UV light, as the aromatic ring is UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or p-anisaldehyde. researchgate.net By comparing the retention factor (Rf) of the spots in the reaction mixture to those of the starting materials and a pure sample of the product, the progress of the reaction can be qualitatively assessed. thieme.de
X-ray Crystallography for Solid-State Structure Determination (as applied to related compounds)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is currently available in the public domain, the crystal structures of related compounds, such as ibuprofen (2-(4-isobutylphenyl)propanoic acid), provide valuable insights into the likely solid-state conformation. researchgate.netnih.gov
Ibuprofen, also a 2-arylpropanoic acid, crystallizes in a monoclinic space group, and its molecules form hydrogen-bonded centrosymmetric dimers through their carboxylic acid groups. researchgate.net It is highly probable that this compound would adopt a similar dimeric packing motif in the solid state. The conformation of the butanoic acid chain and the relative orientation of the phenyl ring would be determined by a combination of intramolecular steric effects and intermolecular packing forces. The methoxy group on the phenyl ring could also participate in weak intermolecular interactions, further influencing the crystal packing. A detailed analysis would require the successful growth of a single crystal of the compound and subsequent X-ray diffraction analysis. nih.govmdpi.com
Chemical Reactivity and Mechanistic Investigations of 4 4 Methoxyphenyl 2 Methylbutanoic Acid
Pathways of Decarboxylation
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For aliphatic carboxylic acids like 4-(4-methoxyphenyl)-2-methylbutanoic acid, this transformation typically requires specific activation to proceed under manageable conditions, often involving radical intermediates.
Modern synthetic methods often employ photoredox catalysis to achieve decarboxylation under mild conditions. mdpi.com These reactions generally proceed via a single-electron transfer (SET) mechanism. The carboxylic acid is first converted into a redox-active derivative, such as an N-hydroxyphthalimide (NHP) ester, which can form an electron donor-acceptor (EDA) complex. researchgate.net
The general mechanism involves:
Activation : The carboxylic acid is converted to a redox-active ester.
Photoexcitation : Under visible light irradiation, a photocatalyst (like an iridium or ruthenium complex) or the EDA complex itself becomes excited. researchgate.net
Single-Electron Transfer (SET) : The excited species facilitates a single-electron transfer, leading to the formation of a carboxyl radical.
Decarboxylation : The resulting carboxyl radical rapidly extrudes carbon dioxide (CO₂) to generate an alkyl radical. researchgate.net
Radical Trapping : The newly formed alkyl radical can then be trapped by a suitable reagent to form a new bond or can abstract a hydrogen atom.
This approach allows for the conversion of carboxylic acids into valuable alkyl radicals that can participate in a wide array of chemical transformations. researchgate.net
| Catalyst System | Activation Method | Reaction Type | Reference |
| Dual Nickel/Iridium Photocatalysis | Formation of redox-active ester | Decarboxylative Alkenylation | researchgate.net |
| Iron Complexes (LMCT) | Direct activation of carboxylate | Hydroalkylation of Alkenes | researchgate.net |
| Copper/Photoredox Catalysis | Direct oxidation of carboxylate | Decarboxylative Trifluoromethylation | researchgate.net |
| Catalyst-Free (EDA Complex) | N-(acyloxy)phthalimide (NHP) ester formation | Decarboxylative Conjugate Addition | researchgate.net |
This table presents common systems for radical-mediated decarboxylation of aliphatic carboxylic acids.
A key feature of reactions proceeding through radical intermediates is the effect on stereochemistry. The alkyl radical generated upon decarboxylation of this compound would be centered on the C-2 carbon, which is the original stereocenter of the molecule.
Alkyl radicals are typically sp²-hybridized or rapidly inverting sp³-hybridized species. Consequently, any pre-existing stereochemical information at the radical center is generally lost. This means that if a single enantiomer of this compound undergoes a radical-mediated decarboxylation, the subsequent product formed from the radical intermediate will be racemic. This outcome is a common characteristic of radical reactions involving chiral centers. researchgate.net
Hydrogenation and Reduction Reactions
The carboxylic acid group and the aromatic ring of this compound can undergo reduction under different conditions.
Catalytic hydrogenation of a carboxylic acid to an alcohol is a challenging transformation that typically requires forcing conditions, including high temperatures and pressures, along with specialized catalysts. Heterogeneous catalysts based on metals like Ruthenium or Rhenium are often employed for this purpose.
The hydrogenation of the aromatic ring is also possible and generally occurs under different catalytic conditions than the reduction of the carboxylic acid. Catalysts such as Rhodium on carbon (Rh/C) or Ruthenium on alumina (Ru/Al₂O₃) can be used to hydrogenate the phenyl ring to a cyclohexyl ring.
The mechanism for catalytic hydrogenation on a metal surface is generally described by models such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) type, which involves several steps:
Adsorption of the reactants (the carboxylic acid and hydrogen) onto the catalyst surface. mdpi.com
Dissociation of molecular hydrogen into atomic hydrogen on the metal surface. mdpi.com
Stepwise reaction between the adsorbed substrate and adsorbed hydrogen atoms. mdpi.com
Desorption of the product from the catalyst surface.
Selective hydrogenation of the carboxylic acid group without affecting the aromatic ring, or vice versa, depends heavily on the choice of catalyst, support, solvent, and reaction conditions.
Carboxylic acids are resistant to reduction by milder reducing agents like sodium borohydride. Their transformation to primary alcohols requires strong reducing agents. The most common and effective reagents for this purpose are lithium aluminum hydride (LiAlH₄) and borane complexes (e.g., BH₃·THF or diborane, B₂H₆).
Lithium Aluminum Hydride (LiAlH₄) : This is a powerful, non-selective reducing agent that readily converts carboxylic acids to primary alcohols. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during aqueous workup to yield the alcohol.
Borane (BH₃) : Borane is a more selective reducing agent that efficiently reduces carboxylic acids to alcohols while being unreactive towards many other functional groups, such as esters and nitro groups. The reaction proceeds through a triacyloxyborane intermediate, which is subsequently hydrolyzed to release the primary alcohol.
For this compound, treatment with either LiAlH₄ or BH₃ would yield the corresponding primary alcohol, 4-(4-methoxyphenyl)-2-methylbutan-1-ol.
| Reducing Agent | Reactivity | Typical Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | High; reduces most polar pi bonds | Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup | Primary Alcohol |
| Borane (BH₃·THF) | High for carboxylic acids; more selective than LiAlH₄ | Anhydrous THF, often at room temperature | Primary Alcohol |
| Catalytic Hydrogenation (e.g., Ru/C) | Requires forcing conditions | High H₂ pressure, elevated temperature | Primary Alcohol |
This table summarizes common methods for the reduction of carboxylic acids.
Derivatization Reactions and Functional Group Transformations
The carboxylic acid functional group is a versatile handle for various derivatization reactions, which are often employed to increase the volatility and thermal stability of the analyte for techniques like gas chromatography (GC). jfda-online.comgcms.cz Additionally, the methoxy (B1213986) group on the phenyl ring can undergo specific transformations.
Common derivatization reactions for the carboxyl group include:
Esterification (Alkylation) : This is the most frequent derivatization method for carboxylic acids. gcms.cz
With Diazomethane : Reacts rapidly and quantitatively to form methyl esters, with nitrogen gas as the only byproduct. researchgate.net However, diazomethane is toxic and explosive, requiring careful handling. researchgate.net
With BF₃-Methanol : Boron trifluoride in methanol is a common reagent for preparing methyl esters.
With Pentafluorobenzyl Bromide (PFBBr) : This reagent forms pentafluorobenzyl (PFB) esters, which are highly sensitive to electron capture detection (ECD) in GC analysis. researchgate.net
Silylation : Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the carboxyl group to form trimethylsilyl (TMS) esters. gcms.cz These derivatives are more volatile and thermally stable. gcms.cz
A notable functional group transformation for a closely related compound, 4-(4-methoxyphenyl)butanoic acid, is the demethylation of the methoxy ether. rsc.org This reaction can be achieved using a strong acid like aqueous hydrobromic acid (HBr), which cleaves the methyl-oxygen bond to yield the corresponding phenol, 4-(4-hydroxyphenyl)butanoic acid. rsc.org This process provides a route to synthesize phenolic derivatives from methoxy-substituted precursors. rsc.org
| Reagent | Reaction Type | Derivative Formed | Purpose/Advantage |
| Diazomethane | Alkylation | Methyl Ester | Fast, clean, and quantitative reaction. researchgate.net |
| Pentafluorobenzyl Bromide (PFBBr) | Alkylation | Pentafluorobenzyl Ester | Enhances detection by ECD. researchgate.net |
| BSTFA | Silylation | Trimethylsilyl (TMS) Ester | Increases volatility and thermal stability. gcms.cz |
| Tetrabutylammonium Hydroxide (TBH) | Alkylation | Butyl Ester | Suitable for low molecular weight acids. researchgate.net |
| Hydrobromic Acid (HBr) | Demethylation | Phenol | Functional group transformation of the aromatic ether. rsc.org |
This table outlines common derivatization and functional group transformation reactions for carboxylic acids and related structures.
Formation of Esters and Amides
The conversion of this compound into esters and amides represents fundamental transformations of the carboxyl group. These reactions typically proceed via activation of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Esterification: The most common method for synthesizing esters from this carboxylic acid is the Fischer esterification. This reaction involves heating the acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comchemguide.co.uk
The mechanism of Fischer esterification is a multi-step process involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. chemguide.co.uk Each step in this mechanism is reversible. masterorganicchemistry.comchemguide.co.uk
Amide Formation: Amides of this compound can be synthesized through several routes. One common laboratory method involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride. This is typically achieved by reacting the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. This reaction is generally rapid and irreversible.
Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents. A patent for the synthesis of morphinan intermediates describes processes for coupling a carboxylic acid compound with an amine to form an amide product, which can then be isolated. google.com
| Transformation | Reactants | Typical Conditions | Product |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat, Removal of water | Ethyl 4-(4-methoxyphenyl)-2-methylbutanoate |
| Amide Formation (via Acyl Chloride) | 1. Thionyl chloride (SOCl₂) 2. Amine (e.g., Aniline) | 1. Inert solvent 2. Base (e.g., Pyridine), Room temperature | N-phenyl-4-(4-methoxyphenyl)-2-methylbutanamide |
| Amide Formation (Direct Coupling) | Amine, Coupling Agent (e.g., DCC, EDC) | Inert solvent (e.g., DCM, DMF) | Corresponding Amide |
Scope of Functionalization via the Carboxyl Group
The carboxyl group of this compound is a gateway to a wide array of other functional groups, extending its synthetic utility far beyond simple esters and amides. The initial activation of the carboxylic acid is key to this versatility.
Conversion to an acyl chloride , as mentioned previously, provides a highly reactive intermediate that can react with a broad range of nucleophiles. google.com Besides amines, acyl chlorides can react with alcohols to form esters (often faster and more efficiently than Fischer esterification), with carboxylates to form acid anhydrides, and with organometallic reagents.
Modern synthetic chemistry offers numerous coupling reagents that mediate the formation of amide and ester bonds under mild conditions, avoiding the need for harsh reagents like thionyl chloride. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. More recently developed reagents like N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH) have been shown to enable the synthesis of esters and thioesters with high yields and selectivity. organic-chemistry.org
The carboxyl group can also be reduced . Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 4-(4-methoxyphenyl)-2-methylbutan-1-ol. This transformation provides another route for further functionalization.
| Intermediate/Reaction Type | Reagent(s) | Resulting Functional Group | Potential Subsequent Products |
|---|---|---|---|
| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Acyl Chloride (-COCl) | Esters, Amides, Anhydrides, Ketones |
| Direct Coupling | DCC, EDC, TCFH + Nucleophile (Amine/Alcohol) | Amide (-CONHR), Ester (-COOR) | Peptides, Complex Esters |
| Reduction | LiAlH₄, BH₃·THF | Primary Alcohol (-CH₂OH) | Alkyl halides, Aldehydes, Ethers |
Kinetic and Thermodynamic Aspects of Reactivity
The rate of reaction is significantly influenced by several factors:
Temperature: Increasing the reaction temperature increases the reaction rate, as described by the Arrhenius equation. For the formation of 2-methyl-3-methoxy-4-phenylbutanoic acid, the second-order rate constant increased from 0.66 to 1.35 M⁻¹s⁻¹ as the temperature rose from 10 to 30 °C, with a calculated activation energy of 24.44 kJ/mol. nih.gov
Catalyst: The acid catalyst in Fischer esterification accelerates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon a better electrophile. chemguide.co.uk The concentration of the catalyst directly impacts the reaction rate.
Steric Hindrance: The methyl group at the α-position (C2) of this compound may introduce some steric hindrance, potentially slowing the rate of nucleophilic attack compared to its unmethylated analogue, 4-(4-methoxyphenyl)butanoic acid.
Thermodynamic Aspects: The formation of esters and amides from carboxylic acids is governed by thermodynamic equilibrium. chemguide.co.uk
Esterification: The Fischer esterification is a reversible reaction with an equilibrium constant (Keq) close to 1 for many primary and secondary alcohols, meaning the forward and reverse reactions proceed at similar rates once equilibrium is reached. chemguide.co.ukchemguide.co.uk To favor the formation of the ester product, Le Chatelier's principle is applied. This is achieved by either using one reactant (typically the alcohol) in large excess or by removing one of the products (water) as it forms. masterorganicchemistry.comchemguide.co.uk The reaction is typically slightly exothermic.
Amide Formation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, as it forms a stable ammonium carboxylate salt. Heating is required to drive off water and shift the equilibrium toward the amide. In contrast, the reaction of an activated derivative like an acyl chloride with an amine is highly exothermic and essentially irreversible, leading to a thermodynamically very stable amide product.
| Parameter | Description | Expected Characteristics for Esterification |
|---|---|---|
| Reaction Order | The relationship between reactant concentrations and reaction rate. | Likely first-order in acid, first-order in alcohol (second-order overall). nih.govresearchgate.net |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | A positive value; can be lowered by a catalyst. A related reaction has an Ea of 24.44 kJ/mol. nih.gov |
| Equilibrium Constant (Keq) | Ratio of products to reactants at equilibrium. | Close to 1, indicating a reversible reaction. chemguide.co.uk |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Typically slightly exothermic. |
Theoretical and Computational Chemistry Studies on 4 4 Methoxyphenyl 2 Methylbutanoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet robust framework for these investigations.
While specific optimized parameters for the title compound are not readily found in published literature, we can infer expected values from DFT studies on similar molecules. For instance, studies on other butanoic acid derivatives and methoxyphenyl compounds using the B3LYP functional with a 6-311++G(d,p) basis set have shown excellent agreement with experimental data where available. researchgate.net The optimized structure of 4-(4-methoxyphenyl)-2-methylbutanoic acid would feature a planar phenyl ring connected to a flexible butanoic acid chain. The methoxy (B1213986) group attached to the para position of the phenyl ring would influence the electronic distribution within the ring. The bond lengths within the phenyl ring are expected to be in the typical aromatic range, and the C-O-C bond angle of the methoxy group will also adopt a standard value. The carboxylic acid group will have characteristic C=O and C-O bond lengths.
A key aspect of the electronic structure is the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. In molecules like this compound, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the carboxylic acid group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Predicted Electronic Properties of a Related Compound (trans-4-Methoxycinnamic Acid) from DFT Calculations
| Property | Value |
|---|---|
| HOMO-LUMO Energy Gap | 4.2885 eV |
Data from a DFT study on trans-4-methoxycinnamic acid, a structurally related compound with a conjugated system. rsisinternational.org
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be correlated with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.
For this compound, the vibrational spectrum would exhibit characteristic peaks corresponding to its constituent functional groups. The O-H stretch of the carboxylic acid would appear as a broad band at high wavenumbers. The C=O stretch of the carbonyl group would be a strong, sharp peak. The C-O stretches of the carboxylic acid and the methoxy ether group would also be present. Aromatic C-H stretching and C=C stretching vibrations from the phenyl ring, as well as various bending and rocking motions of the alkyl chain, would populate the fingerprint region of the spectrum.
Theoretical calculations, often scaled by an empirical factor to account for anharmonicity, can provide precise assignments for these vibrations. researchgate.net For example, a DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid provided detailed vibrational assignments that could be compared with experimental results. researchgate.net
Table 2: Expected Characteristic Vibrational Frequencies for this compound based on Related Compounds
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1720 - 1700 |
| Phenyl Ring | C=C Stretch | 1600 - 1450 |
| Methoxy Group | C-H Stretch | 2950 - 2850 |
| Alkyl Chain | C-H Stretch | 2960 - 2850 |
These are general ranges and the precise values would be determined by computational analysis.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the butanoic acid side chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and to determine their relative energies. This is often achieved by systematically rotating key dihedral angles and calculating the energy at each point to construct a potential energy surface (PES).
For this compound, the key dihedral angles would be those along the C-C bonds of the butanoic acid chain. The rotation around the bond connecting the phenyl ring to the alkyl chain will also be important. Studies on related molecules, such as retinoic acids which also have a ring connected to a flexible chain, have shown the existence of multiple energy minima corresponding to different conformers. nih.gov The global minimum would represent the most stable conformation, while other local minima would represent less stable but still potentially populated conformers. The barriers between these minima on the PES determine the ease with which the molecule can interconvert between different conformations.
Prediction of Reactivity and Reaction Intermediates
DFT calculations are invaluable for predicting the reactivity of a molecule. By analyzing the electronic structure, one can identify the most likely sites for electrophilic and nucleophilic attack. As mentioned, the HOMO and LUMO distributions are key indicators. The Fukui function is another powerful tool derived from DFT that can pinpoint the most reactive sites in a molecule towards different types of reagents. acs.org
For this compound, the electron-rich aromatic ring, activated by the methoxy group, is a likely site for electrophilic substitution. The carboxylic acid group, on the other hand, can undergo various reactions such as esterification or conversion to an acyl halide. Computational studies can model the reaction pathways of these transformations, including the structures and energies of transition states and intermediates. This allows for a detailed understanding of the reaction mechanism and can help in predicting the most favorable reaction conditions. For example, the demethylation of the related 4-(4-methoxyphenyl)butanoic acid has been studied, and computational methods could be used to explore the mechanism of this reaction. rsc.org
Molecular Modeling and Dynamics Simulations (for related systems)
While static DFT calculations provide information about stable structures and their properties, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes, solvent effects, and interactions with other molecules.
Charge Distribution and Electrostatic Potential Mapping
The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution. It is plotted on the molecule's electron density surface, with different colors indicating regions of positive and negative electrostatic potential. Red colors typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the methoxy and carboxylic acid groups, and a positive potential around the acidic hydrogen of the carboxyl group. Studies on other organic molecules have effectively used MEP maps to identify active sites for chemical reactions. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| trans-4-Methoxycinnamic acid |
| 4-bromo-3-(methoxymethoxy) benzoic acid |
| Retinoic acids |
| 4-(4-methoxyphenyl)butanoic acid |
Role of 4 4 Methoxyphenyl 2 Methylbutanoic Acid As a Synthetic Building Block and Precursor
Precursor in the Synthesis of Isoprenoid Compounds
The core structure of 2-methylbutanoic acid is a key element in the synthesis of compounds containing isoprene (B109036) units. A patented process highlights the use of 4-alkanoyloxy-2-methylbutanoic acid, a derivative of the core structure, as an intermediate or building block for synthesizing organic molecules that feature isoprene (also known as isoterpene) units. google.com These complex structures include commercially and biologically important molecules such as β-carotene, other carotenoids (like canthaxanthin, zeaxanthin, and astaxanthin), as well as vitamin E and vitamin A. google.com The process described in the patent underscores the value of the 4-...-2-methylbutanoic acid skeleton in building the carbon framework necessary for these large, intricate isoprenoid compounds. google.com
Isoprenoids, or terpenoids, constitute a vast and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene unit. researchgate.net They play critical roles in various biological processes and have significant commercial applications. researchgate.net The synthesis of these molecules often relies on the strategic assembly of smaller, functionalized building blocks, and the 4-(4-methoxyphenyl)-2-methylbutanoic acid structure represents a viable synthon for this purpose.
Intermediate in the Synthesis of Chiral Organic Compounds
The this compound molecule possesses a stereogenic center at the C2 position, where the methyl group is attached. This inherent chirality means the compound can exist as two distinct enantiomers, (R)-4-(4-methoxyphenyl)-2-methylbutanoic acid and (S)-4-(4-methoxyphenyl)-2-methylbutanoic acid. Chiral molecules are fundamental in medicinal chemistry and materials science, as different enantiomers can have vastly different biological activities or physical properties.
The presence of this chiral center makes the compound a potential building block for asymmetric synthesis, where the goal is to create a specific enantiomer of a more complex chiral molecule. nih.govnih.gov Asymmetric synthesis strategies often rely on using a pre-existing, enantiomerically pure starting material to control the stereochemistry of the final product. nih.govnih.gov While the structure of this compound is suited for this role, specific documented examples of its widespread use as a chiral intermediate were not prominent in the surveyed literature. However, the principles of asymmetric synthesis support its potential utility in this capacity for constructing enantiomerically pure advanced organic molecules.
Applications in the Synthesis of Structured Derivatives (e.g., amino acid derivatives, peptide mimetics)
The development of novel therapeutic agents often involves the creation of structured derivatives like non-proteinogenic amino acids and peptide mimetics. nih.govnih.gov Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability and oral bioavailability. nih.govbiosyn.com The synthesis of these complex molecules often relies on solid-phase synthesis techniques using specialized building blocks. nih.gov
Structurally related compounds to this compound have found application in this field. For instance, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, known as the "Backbone Amide Linker" (BAL), is an important chemical "handle" used to anchor the initial building block to a solid support during solid-phase peptide synthesis. mdpi.com This demonstrates the utility of the butyric acid framework linked to a substituted phenyl ring in the sophisticated chemistry of peptide and derivative synthesis. While direct application of this compound in creating amino acid derivatives or peptide mimetics is not extensively documented in the available research, its structural similarity to established linkers and building blocks suggests its potential as a valuable scaffold in this area.
Utilization in the Construction of Advanced Organic Molecules
The term "organic building blocks" refers to functionalized molecules that serve as the fundamental components for the bottom-up assembly of larger molecular structures. bldpharm.com this compound fits this description perfectly. Its carboxylic acid group provides a reactive site for a multitude of chemical transformations, including esterification and amidation, allowing it to be linked to other molecular fragments.
The role of its derivatives in synthesizing complex isoprenoids like vitamins and carotenoids is a prime example of its utility in constructing advanced organic molecules. google.com The methoxy-phenyl group can also be modified; for example, demethylation can yield a phenolic hydroxyl group, which opens up further avenues for synthetic elaboration. This versatility makes the compound a valuable intermediate for chemists aiming to build complex targets in fields ranging from medicinal chemistry to materials science.
Research Findings on Synthetic Applications
| Application Area | Key Finding | Relevant Compound Structure | Source Citation |
|---|---|---|---|
| Isoprenoid Synthesis | Derivatives are used as building blocks for complex molecules with isoprene units, such as carotenoids and vitamins. | 4-Alkanoyloxy-2-methylbutanoic acid | google.com |
| Chiral Synthesis | The molecule contains a chiral center at the C2 position, making it a potential, though not widely documented, precursor for asymmetric synthesis. | (R/S)-4-(4-methoxyphenyl)-2-methylbutanoic acid | nih.govnih.gov |
| Peptide Derivative Synthesis | Structurally similar molecules, like BAL, are used as linkers in solid-phase peptide synthesis, indicating the utility of this type of chemical framework. | 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL) | mdpi.com |
| Advanced Organic Molecules | The compound serves as a versatile building block due to its functional groups, enabling the construction of complex molecular architectures. | This compound | google.com |
Future Directions and Emerging Research Avenues for 4 4 Methoxyphenyl 2 Methylbutanoic Acid
Development of Novel and Sustainable Synthetic Routes
The synthesis of 4-(4-methoxyphenyl)-2-methylbutanoic acid presents an opportunity for the development of more efficient and environmentally benign chemical processes. While traditional synthetic methods may exist, the future lies in the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
A key precursor to the target molecule is 4-(4-methoxyphenyl)butanoic acid. Research into the sustainable synthesis of this precursor, such as the work on the organic solvent-free demethylation of related compounds, provides a foundation for greener routes. nih.gov For instance, a patented method describes the synthesis of 4-(4-methoxyphenyl)butyric acid through the reduction of 4-(4-methoxyphenyl)-4-oxobutyric acid. nih.gov Future research could focus on developing a catalytic, one-pot synthesis of this compound from readily available starting materials like anisole (B1667542) and a suitable four-carbon building block.
Exploration of the following areas could yield significant advancements:
Biocatalysis: The use of enzymes to catalyze the stereoselective methylation of 4-(4-methoxyphenyl)butanoic acid would be a significant step towards a sustainable and highly specific synthesis. This approach would offer the advantage of producing a single enantiomer of the chiral target molecule.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability over traditional batch processes. sigmaaldrich.com Developing a flow-based synthesis for this compound could lead to a more controlled and reproducible manufacturing process.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related methoxyphenyl-containing compounds. rsc.org Investigating its use in the synthesis of the target molecule could lead to more energy-efficient protocols.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and potential applications. While basic spectroscopic data may be available from commercial suppliers, a comprehensive characterization using advanced techniques is a key area for future research.
The PubChem database provides predicted collision cross-section data for various adducts of this compound, offering a starting point for advanced mass spectrometry studies. Furthermore, spectroscopic data for the closely related compound, 4-(4-methoxyphenyl)butyric acid, is available and can serve as a valuable reference. nih.gov
Future spectroscopic investigations should aim to:
Elucidate the 3D Structure: Single-crystal X-ray diffraction would provide the definitive solid-state structure of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.
Detailed NMR Analysis: While standard 1D ¹H and ¹³C NMR are fundamental, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would allow for the unambiguous assignment of all proton and carbon signals and provide insights into the connectivity and spatial relationships of the atoms.
In-depth Mass Spectrometric Fragmentation Analysis: High-resolution mass spectrometry can not only confirm the molecular weight with high accuracy but also provide valuable information about the molecule's structure through detailed analysis of its fragmentation patterns under different ionization conditions.
| Spectroscopic Technique | Information Gained | Potential Research Focus |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, intermolecular interactions. | Obtaining suitable crystals for analysis. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all ¹H and ¹³C signals, connectivity of atoms. | Full spectral assignment and conformational analysis in solution. |
| High-Resolution Mass Spectrometry | Accurate mass, elemental composition, fragmentation patterns. | Detailed fragmentation pathway analysis to understand bond stabilities. |
| FTIR and Raman Spectroscopy | Vibrational modes of functional groups. | Comparative analysis with theoretical calculations. |
Deepening Mechanistic Understanding of Key Reactions
A detailed understanding of the mechanisms of reactions involving this compound is fundamental to controlling its reactivity and developing new synthetic transformations. Future research should focus on elucidating the step-by-step processes of key reactions.
The demethylation of the related 4-(4-methoxyphenyl)butanoic acid has been studied, providing a starting point for understanding reactions at the methoxy (B1213986) group. General mechanisms for the α-methylation of carboxylic acids, a crucial step in the synthesis of the target compound, have also been explored, including biocatalytic approaches. nih.gov
Key areas for mechanistic investigation include:
α-Functionalization Reactions: Understanding the mechanism of introducing the methyl group at the α-position is critical. This includes studying the formation and reactivity of the enolate intermediate and the stereochemical outcome of the reaction.
Reactions of the Carboxylic Acid Group: Investigating the mechanisms of esterification, amidation, and reduction of the carboxylic acid will provide a toolbox for creating a diverse range of derivatives.
Influence of the Aromatic Ring: Elucidating how the 4-methoxyphenyl (B3050149) group influences the reactivity of the rest of the molecule through its electronic and steric effects is a key area for research.
Computational Design and Prediction of Reactivity and Derivatives
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new applications. For this compound, computational studies can provide valuable insights that are currently lacking.
The target molecule belongs to the class of 2-arylpropionic acids, many of which are known for their pharmacological activity. nih.gov This suggests that computational modeling could be a fruitful area of research.
Future computational research should focus on:
Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predict its reactivity towards various reagents, and calculate spectroscopic properties for comparison with experimental data.
Designing Novel Derivatives: By systematically modifying the structure of this compound in silico, it is possible to predict the properties of a vast library of derivatives. This can guide the synthesis of new compounds with desired characteristics.
Quantitative Structure-Activity Relationship (QSAR) Studies: If a particular biological activity is identified for this compound, QSAR studies can be employed to build models that correlate structural features with activity, enabling the rational design of more potent analogues.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Prediction of geometry, electronic structure, reactivity, and spectroscopic properties. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets (e.g., enzymes, receptors). |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the activity of derivatives based on their structure. |
| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics and interactions with solvent or biological macromolecules. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
